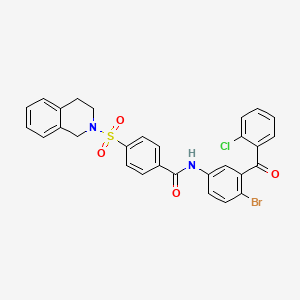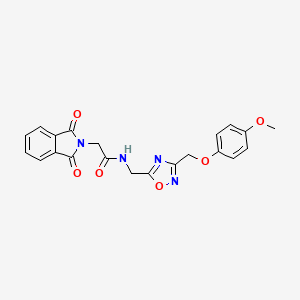
2-(1,3-dioxoisoindolin-2-yl)-N-((3-((4-methoxyphenoxy)methyl)-1,2,4-oxadiazol-5-yl)methyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(1,3-dioxoisoindolin-2-yl)-N-((3-((4-methoxyphenoxy)methyl)-1,2,4-oxadiazol-5-yl)methyl)acetamide is a useful research compound. Its molecular formula is C21H18N4O6 and its molecular weight is 422.397. The purity is usually 95%.
BenchChem offers high-quality 2-(1,3-dioxoisoindolin-2-yl)-N-((3-((4-methoxyphenoxy)methyl)-1,2,4-oxadiazol-5-yl)methyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(1,3-dioxoisoindolin-2-yl)-N-((3-((4-methoxyphenoxy)methyl)-1,2,4-oxadiazol-5-yl)methyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial and Antitumor Activity
Design and Synthesis of New 1,3,4-Oxadiazole – Benzothiazole and Hydrazone Derivatives as Promising Chemotherapeutic Agents Compounds similar to the one you mentioned were designed and synthesized for potential use as cytotoxic and antimicrobial agents. These compounds, including derivatives of 1,3,4-oxadiazole, exhibited significant antimicrobial activity against various gram-positive, gram-negative bacteria, and fungi. Specifically, their activity against gram-negative bacteria was found to be higher compared to that against gram-positive bacteria. Some derivatives also displayed potent antiproliferative activity against human tumor cell lines like A549 lung and MCF7 breast cancer cell lines, indicating their potential as chemotherapeutic agents (Kaya et al., 2017).
Anticancer Properties
Design, Synthesis and Pharmacological Evaluation of 1,3,4-Oxadiazole Derivatives As Collapsin Response Mediator Protein 1 (CRMP 1) Inhibitors This study focused on the design and synthesis of 1,3,4-oxadiazole derivatives as inhibitors of Collapsin response mediator protein 1 (CRMP 1), targeting small lung cancer. The synthesized compounds showed considerable inhibition of cell growth compared to the standard drug Bevacizumab, indicating their potential as anticancer agents (Panchal et al., 2020).
Hypoglycemic Activity
Design, Synthesis and Hypoglycemic Activity of Novel 2-(4-((2, 4- dioxothiazolidin-5-ylidene) Methyl)-2-methoxyphenoxy)-N- Substituted Acetamide Derivatives This research involved the synthesis of novel acetamide derivatives and their evaluation for hypoglycemic activity in an animal model. The compounds demonstrated significant hypoglycemic activity, indicating their potential therapeutic applications in diabetes management (Nikaljea et al., 2012).
Anti-Inflammatory and Anticonvulsant Properties
Synthesis, In-Vitro, In-Vivo Evaluation and Molecular Docking of 2-(3-(2-(1, 3-dioxoisoindolin-2-yl) Acetamido)-4-oxo-2-substituted Thiazolidin-5-yl) Acetic Acid Derivatives as Anti-inflammatory Agents This study involved the synthesis of novel acetic acid derivatives and their evaluation for anti-inflammatory activity using both in vitro and in vivo models. The compounds exhibited promising anti-inflammatory activity and were also assessed for their ulcerogenic toxicity, showing a good gastrointestinal safety profile (Nikalje et al., 2015).
properties
IUPAC Name |
2-(1,3-dioxoisoindol-2-yl)-N-[[3-[(4-methoxyphenoxy)methyl]-1,2,4-oxadiazol-5-yl]methyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O6/c1-29-13-6-8-14(9-7-13)30-12-17-23-19(31-24-17)10-22-18(26)11-25-20(27)15-4-2-3-5-16(15)21(25)28/h2-9H,10-12H2,1H3,(H,22,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAXIYKFVYFZSEC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCC2=NOC(=N2)CNC(=O)CN3C(=O)C4=CC=CC=C4C3=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1,3-dioxoisoindolin-2-yl)-N-((3-((4-methoxyphenoxy)methyl)-1,2,4-oxadiazol-5-yl)methyl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

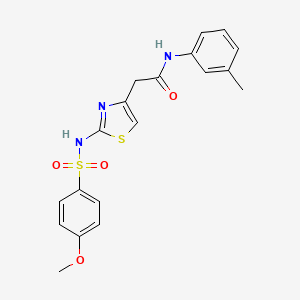
![N-[2-(tert-Butyldimethylsilyloxy)ethyl]methylamine](/img/structure/B2355642.png)
![3-Chloro-2-[(2-pyridinylsulfanyl)methyl]-5-(trifluoromethyl)pyridine](/img/structure/B2355643.png)
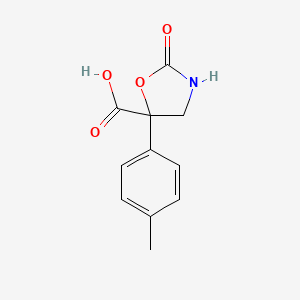
![N-[4-(3-Fluorophenyl)oxan-4-yl]prop-2-enamide](/img/structure/B2355649.png)
![1-(2-Fluorophenyl)-3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)urea](/img/structure/B2355650.png)
![2-(4-ethoxyphenyl)-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acetamide](/img/structure/B2355651.png)
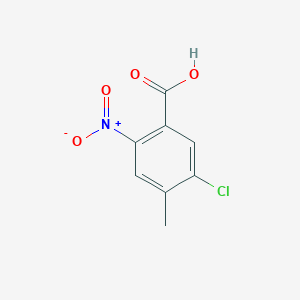
![(2,5-Dichlorothiophen-3-yl)(4-(4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2355653.png)
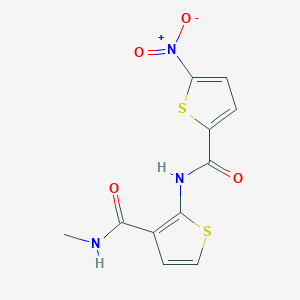
![(Z)-ethyl 1-cyclohexyl-2-((3-methoxybenzoyl)imino)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2355655.png)
